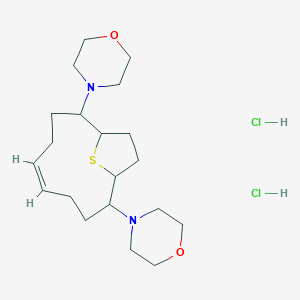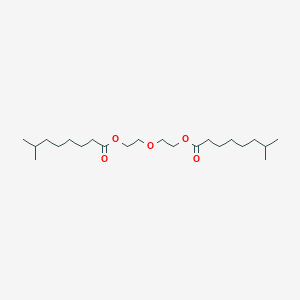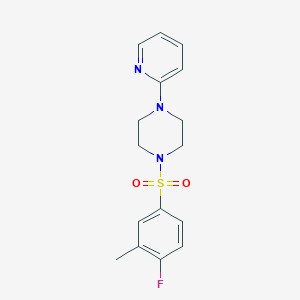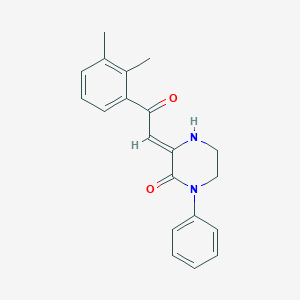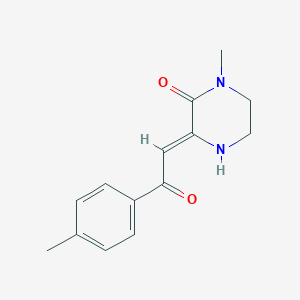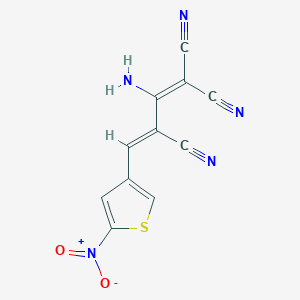
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile, also known as NTBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, NTBC can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death.
作用机制
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a critical role in the biosynthesis of aromatic amino acids in plants and bacteria. HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key intermediate in the biosynthesis of these amino acids. By inhibiting HPPD, this compound disrupts this biosynthetic pathway, leading to growth inhibition and ultimately cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in various organisms. In plants, this compound inhibits the synthesis of aromatic amino acids, leading to growth inhibition and ultimately cell death. In bacteria, this compound has been shown to inhibit the growth of several pathogenic species, including Pseudomonas aeruginosa and Staphylococcus aureus. This compound has also been shown to have potential applications in the treatment of phenylketonuria, a genetic disorder characterized by the inability to metabolize the amino acid phenylalanine.
实验室实验的优点和局限性
One of the major advantages of using 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile in lab experiments is its specificity for the enzyme HPPD. This allows researchers to selectively inhibit the biosynthesis of aromatic amino acids, without affecting other metabolic pathways. However, this compound can be toxic to some organisms at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research involving 2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile. One area of interest is the development of new inhibitors of HPPD, which could have improved potency and selectivity compared to this compound. Another area of interest is the use of this compound in combination with other inhibitors or drugs, which could lead to synergistic effects and improved therapeutic outcomes. Finally, the use of this compound in the treatment of phenylketonuria and other genetic disorders could be an area of significant future research.
合成方法
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 5-nitro-3-thiophene carboxylic acid with thionyl chloride to form 5-nitro-3-thiophene chloride. This intermediate is then reacted with 2-amino-3-butynenitrile to form this compound.
科学研究应用
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile has been used extensively in scientific research as a tool for studying the biosynthesis of aromatic amino acids in plants and bacteria. By inhibiting HPPD, this compound can disrupt the synthesis of these essential amino acids, leading to growth inhibition and ultimately cell death. This has allowed researchers to study the role of these amino acids in various biological processes, including photosynthesis, plant growth and development, and bacterial pathogenesis.
属性
CAS 编号 |
179951-73-6 |
|---|---|
分子式 |
C7H11ClN2O |
分子量 |
271.26 g/mol |
IUPAC 名称 |
(3Z)-2-amino-4-(5-nitrothiophen-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-3-8(11(15)9(4-13)5-14)1-7-2-10(16(17)18)19-6-7/h1-2,6H,15H2/b8-1+ |
InChI 键 |
WCNJDMHYXMBBSE-UNXLUWIOSA-N |
手性 SMILES |
C1=C(SC=C1/C=C(\C#N)/C(=C(C#N)C#N)N)[N+](=O)[O-] |
SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
规范 SMILES |
C1=C(SC=C1C=C(C#N)C(=C(C#N)C#N)N)[N+](=O)[O-] |
同义词 |
2-Amino-4-(5-nitro-3-thienyl)-1,3-butadiene-1,1,3-tricarbonitrile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







